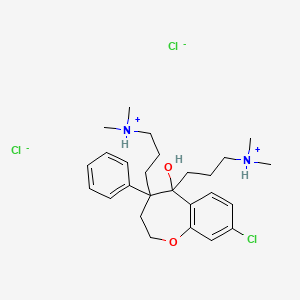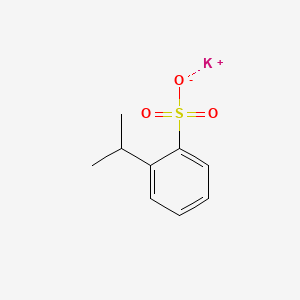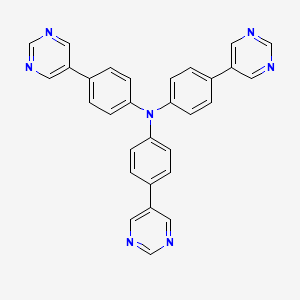
Tris(4-(pyrimidin-5-yl)phenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-(pyrimidin-5-yl)phenyl)amine: is an organic compound that belongs to the class of trisubstituted amines It is characterized by the presence of three pyrimidin-5-yl groups attached to a central phenylamine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(pyrimidin-5-yl)phenyl)amine typically involves the reaction of 4-(pyrimidin-5-yl)phenylamine with suitable reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-(pyrimidin-5-yl)phenylboronic acid is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions:
Oxidation: Tris(4-(pyrimidin-5-yl)phenyl)amine can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrimidin-5-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Tris(4-(pyrimidin-5-yl)phenyl)amine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Tris(4-(pyrimidin-5-yl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-5-yl groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. In biological systems, the compound may inhibit or activate specific pathways, leading to its observed effects.
類似化合物との比較
Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with pyridin-4-yl groups instead of pyrimidin-5-yl groups.
Tris(4-(pyridin-3-yl)phenyl)amine: Another similar compound with pyridin-3-yl groups.
Tris(4-(pyridin-2-yl)phenyl)amine: Contains pyridin-2-yl groups.
Uniqueness: Tris(4-(pyrimidin-5-yl)phenyl)amine is unique due to the presence of pyrimidin-5-yl groups, which confer distinct electronic and steric properties compared to its pyridine analogs. These differences can influence its reactivity, binding affinity, and overall performance in various applications.
特性
分子式 |
C30H21N7 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
4-pyrimidin-5-yl-N,N-bis(4-pyrimidin-5-ylphenyl)aniline |
InChI |
InChI=1S/C30H21N7/c1-7-28(8-2-22(1)25-13-31-19-32-14-25)37(29-9-3-23(4-10-29)26-15-33-20-34-16-26)30-11-5-24(6-12-30)27-17-35-21-36-18-27/h1-21H |
InChIキー |
MKXHWMBYPZSGJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


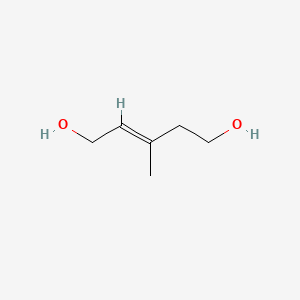

![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)
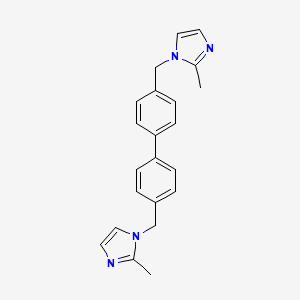
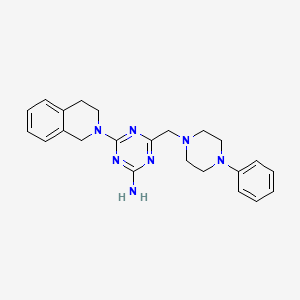
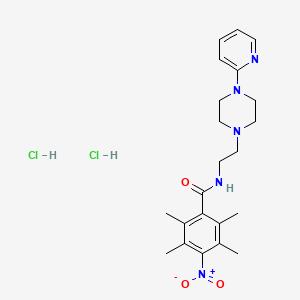
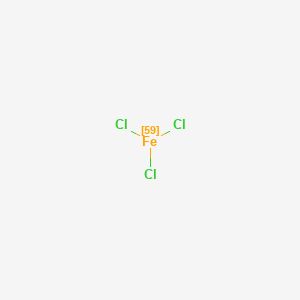
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)


![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
